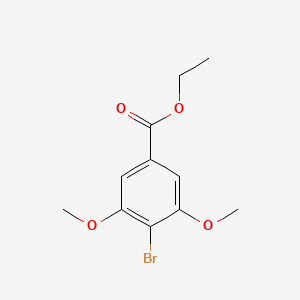

Ethyl 4-bromo-3,5-dimethoxybenzoate

Description

Introduction to Ethyl 4-Bromo-3,5-Dimethoxybenzoate in Research

Historical Context and Development

This compound emerged in the early 21st century as part of broader efforts to synthesize halogenated aromatic esters for applications in medicinal and materials chemistry. The compound’s CAS registry (745026-69-1) dates to 2001, with its first documented synthesis likely occurring shortly before this registration. Early work focused on optimizing routes to introduce bromine and methoxy groups onto benzoic acid derivatives, leveraging methodologies developed for analogous compounds like methyl 3,5-dimethoxybenzoate (CAS 2150-37-0). The ethyl ester variant gained prominence due to its improved solubility in organic solvents compared to methyl analogs, facilitating its use in heterogeneous reaction systems.

A key milestone was the standardization of its synthesis via O-alkylation of 4-bromo-3,5-dihydroxybenzoic acid, a method adapted from protocols used for mthis compound (CAS 26050-64-6). This approach enabled gram-scale production, as evidenced by commercial listings from suppliers such as Rieke Metals and Crysdot, which offer the compound at prices ranging from $326 to $1,728 per 5–25 g.

Significance in Organic Chemistry

The compound’s significance arises from its unique combination of substituents:

- Bromine Atom : Serves as a versatile leaving group in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

- Methoxy Groups : Electron-donating effects activate the aromatic ring toward electrophilic substitution while directing incoming reagents to specific positions.

- Ethyl Ester : Enhances solubility in nonpolar solvents and provides a handle for further hydrolysis or transesterification reactions.

Comparative studies with methyl esters (e.g., mthis compound) reveal that the ethyl group reduces crystallinity, favoring amorphous phases in solid-state applications. This property is critical in polymer chemistry, where controlled molecular packing influences material properties.

Table 1: Comparative Properties of Brominated Dimethoxybenzoate Esters

Current Research Landscape

Recent studies exploit this compound as a building block in:

- Pharmaceutical Intermediates : Synthesis of tyrosine kinase inhibitors and antipsychotic agents via Pd-catalyzed couplings.

- Ligand Design : Functionalization of bipyridine ligands for luminescent complexes in optoelectronics.

- Polymer Chemistry : Incorporation into monomeric units for high-performance polyesters with tailored thermal stability.

Ongoing work focuses on optimizing green synthesis routes. For example, microwave-assisted reactions reduce reaction times from 24 hours to under 2 hours when preparing derivatives. Additionally, computational studies model the compound’s electronic structure to predict reactivity in novel reaction systems, such as electrochemical carboxylation.

Properties

IUPAC Name |

ethyl 4-bromo-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGSBGWQRXWQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Methylation and Esterification from 4-Bromo-3,5-Dihydroxybenzoic Acid

The most widely documented approach involves sequential methylation of hydroxyl groups followed by esterification of the carboxylic acid.

Step 1: Methylation of Hydroxyl Groups

4-Bromo-3,5-dihydroxybenzoic acid is treated with dimethyl sulfate in acetone under reflux with potassium carbonate as a base. This step converts the hydroxyl groups to methoxy, yielding 4-bromo-3,5-dimethoxybenzoic acid.

Reaction Conditions

- Reagents : Dimethyl sulfate (2.5 eq), K₂CO₃ (1.4 eq)

- Solvent : Dry acetone

- Temperature : Reflux (56–60°C)

- Duration : 24 hours

- Yield : ~92% (analogous methyl ester synthesis)

Step 2: Fischer Esterification with Ethanol

The intermediate acid is esterified using ethanol and sulfuric acid as a catalyst.

Reaction Conditions

- Reagents : Ethanol (excess), H₂SO₄ (catalytic)

- Temperature : Reflux (78°C)

- Duration : 6–12 hours

- Workup : Neutralization, extraction, and recrystallization from ethanol

Characterization Data

Bromination of 3,5-Dimethoxybenzoic Acid Followed by Esterification

This route begins with commercially available 3,5-dimethoxybenzoic acid, which undergoes electrophilic bromination before esterification.

Step 1: Bromination at the 4-Position

3,5-Dimethoxybenzoic acid is brominated using molecular bromine (Br₂) in the presence of FeBr₃ as a catalyst.

Reaction Conditions

- Reagents : Br₂ (1.1 eq), FeBr₃ (0.1 eq)

- Solvent : Dichloromethane or acetic acid

- Temperature : 0–25°C

- Duration : 2–4 hours

- Yield : 70–85% (estimated based on analogous reactions)

Step 2: Ethyl Ester Formation

The resulting 4-bromo-3,5-dimethoxybenzoic acid is esterified with ethanol via acid catalysis.

Reaction Conditions

- Reagents : Ethanol (excess), H₂SO₄

- Temperature : Reflux

- Duration : 8–24 hours

Critical Analysis of Methodologies

Yield and Efficiency

Side Reactions and Mitigation

- Dimethyl Sulfate Handling : Exothermic reactions necessitate slow addition and temperature control to avoid di- or tri-methylation byproducts.

- Bromination Selectivity : FeBr₃ enhances para-directed substitution, minimizing ortho-brominated impurities.

Industrial and Laboratory-Scale Recommendations

- Small-Scale Synthesis : The two-step methylation-esterification route is preferred for reproducibility.

- Pilot-Scale Production : Bromination of 3,5-dimethoxybenzoic acid reduces intermediate handling but requires bromine hazard management.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of 4-bromo-3,5-dimethoxybenzaldehyde or 4-bromo-3,5-dimethoxybenzoic acid.

Reduction: Formation of 4-bromo-3,5-dimethoxybenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Analgesic Properties

Research has indicated that derivatives of 4-bromo-3,5-dimethoxybenzoic acid can exhibit analgesic properties. For example, a related compound, 2-bromo-4,5-dimethoxybenzoic acid hydrazide, was tested for analgesic activity in mice and showed efficacy comparable to aspirin at certain dosages . This suggests that ethyl 4-bromo-3,5-dimethoxybenzoate may also possess similar therapeutic potential.

2. Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for further functionalization, making it a valuable building block in the development of pharmaceuticals. The compound can be utilized in reactions such as:

- Esterification : It can react with different alcohols to form new esters with varying biological activities.

- Hydrazone Formation : The compound can be converted into hydrazones which are often used in drug discovery for their diverse pharmacological profiles .

Synthetic Methodologies

1. Total Synthesis of Alkaloids

This compound has been employed in the total synthesis of various alkaloids. Its versatile reactivity allows chemists to construct complex molecular architectures through established name reactions such as the Diels-Alder reaction and the Mannich reaction . These methods are crucial for creating compounds with significant biological activity.

2. Organocatalysis

The compound can be involved in organocatalytic processes that enhance the efficiency of chemical transformations. Organocatalysis is increasingly popular due to its environmentally friendly nature and ability to promote reactions under mild conditions . this compound can act as a substrate or catalyst in these processes.

Case Study 1: Analgesic Activity Assessment

A study conducted using the phenylquinone writhing test demonstrated that derivatives of this compound exhibited significant analgesic effects. The results indicated that these compounds could reduce pain responses in experimental models, suggesting their potential use in pain management therapies .

Case Study 2: Synthesis of Novel Anticancer Agents

Recent research has focused on synthesizing novel anticancer agents using this compound as a precursor. By modifying its structure through various chemical reactions, researchers have developed compounds that show promising activity against cancer cell lines . This highlights the compound's utility in developing new treatments for cancer.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3,5-dimethoxybenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Ethyl 4-bromo-3-methoxybenzoate lacks the 5-methoxy group, reducing steric hindrance and electronic effects, which may lower reactivity in cross-coupling reactions .

- Functional Group Replacement : The carboxylic acid derivative (4-Bromo-3,5-dimethoxybenzoic acid) exhibits higher polarity and lower logP (2.53 for methyl ester vs. ~1.5 estimated for the acid), impacting its application in hydrophobic environments .

Reactivity in Cross-Coupling Reactions

This compound and its analogs are critical in Suzuki-Miyaura reactions. Comparative studies highlight:

- Mthis compound (Substrate 8) : Achieved 92% yield in microwave-enhanced Suzuki-Miyaura vinylation due to the electron-withdrawing methyl ester, which stabilizes the transition state. The ortho-methoxy groups create steric hindrance, slowing competing side reactions .

- 4-Bromo-3,5-dimethoxybenzoic acid : Lacks an ester group, making it less reactive in cross-coupling but more suitable for carboxylate-directed functionalization .

Physical and Spectral Properties

| Property | This compound | Mthis compound | 4-Bromo-3,5-dimethoxybenzoic acid |

|---|---|---|---|

| logP | ~2.8 (estimated) | 2.53 | ~1.5 (estimated) |

| Solubility | Low in water; soluble in THF, DCM | Similar to ethyl analog | High in polar solvents (e.g., MeOH) |

| HPLC Retention (RP) | Not reported | 8.2 min (Newcrom R1 column) | Not reported |

The higher logP of ethyl vs. methyl esters suggests increased lipophilicity, favoring membrane permeability in drug design .

Biological Activity

Ethyl 4-bromo-3,5-dimethoxybenzoate is an organic compound with significant biological activity, particularly noted for its potential in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula: C₁₃H₁₅BrO₄

- Molecular Weight: 317.18 g/mol

- Appearance: White crystalline solid

The compound features a bromine atom and two methoxy groups on a benzoate structure, influencing its reactivity and biological interactions significantly.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine atom enhances its electrophilic character, allowing it to engage in nucleophilic substitutions and other reactions crucial for biological processes. Specifically, it has been shown to:

- Inhibit certain oxidases, affecting cellular redox states.

- Bind to proteins involved in various biochemical pathways, potentially altering their function.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Case Study: A derivative of this compound was evaluated for its inhibitory effects on non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The compound demonstrated IC50 values ranging from 1.25 µM to 2.31 µM across different cell lines .

- Mechanism: It was found to induce apoptosis and arrest the cell cycle at the G2 phase by inhibiting FGFR1 phosphorylation and downstream signaling pathways like ERK .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

- Research Findings: Studies suggest that similar compounds exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes. While specific data on this compound is limited, its structural analogs have shown promise in this area.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Ethyl 4-bromo-3-methoxybenzoate | C₁₃H₁₅BrO₃ | 0.94 |

| Mthis compound | C₁₁H₁₃BrO₄ | 0.95 |

| 4-Bromo-3,5-dimethoxybenzoic acid | C₁₁H₁₂BrO₄ | 0.92 |

This table illustrates how this compound stands out due to its dual methoxy substitution which enhances solubility and reactivity compared to other derivatives.

Research Findings Summary

Several studies have documented the biological activities of this compound and its derivatives:

- Anticancer Efficacy : Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in NSCLC models.

- Mechanistic Insights : Involvement in key signaling pathways through protein interactions.

- Potential Antimicrobial Action : Indications of activity based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Ethyl 4-bromo-3,5-dimethoxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, mthis compound (a structural analog) undergoes arylboronate formation using Pd catalysts and ligands (e.g., L6 in ). Key parameters include:

- Catalyst selection : Pd(OAc)₂ or PdCl₂ for coupling efficiency.

- Solvent system : Ethyl acetate/hexane mixtures for purification by flash chromatography .

- Temperature : Room temperature to mild heating (40–60°C) to avoid decomposition.

- Monitoring : Use TLC or HPLC (retention time ~0.66–1.64 minutes under SQD-FA05 conditions) to track progress .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy groups (δ ~3.8–4.0 ppm) and bromine-substituted aromatic protons (δ ~7.1–7.2 ppm) are diagnostic. Splitting patterns confirm symmetry (e.g., two equivalent methoxy groups at positions 3 and 5) .

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 294 (calculated for C₁₁H₁₂BrO₄) matches the expected molecular weight .

Q. What strategies ensure high purity during synthesis, and how is purity quantified?

- Methodological Answer :

- Purification : Flash chromatography (EtOAc/hexane gradients) or recrystallization from ethanol .

- Quantitative Analysis : HPLC with UV detection (e.g., retention time comparison to standards) or GC-MS for volatile impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3,5-dimethoxy groups create steric hindrance, slowing nucleophilic substitution at the 4-bromo position. This necessitates catalysts like Pd with bulky ligands (e.g., XPhos) to enhance reactivity .

- Electronic Effects : Methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution but deactivating it toward oxidative addition in Pd-catalyzed reactions. Bromine, as a weak electron-withdrawing group, balances this effect .

- Experimental Design : Compare reaction rates using substrates with varying substituents (e.g., methyl vs. methoxy) under identical conditions .

Q. What mechanistic insights govern the compound’s participation in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations?

- Methodological Answer :

- Suzuki Coupling : The bromo group undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with boronic acids and reductive elimination yield biaryl products. Use of Pd(PPh₃)₄ and K₂CO₃ in THF/water mixtures is typical .

- Buchwald-Hartwig : Pd-catalyzed C-N bond formation with amines. Ligands like BINAP or DavePhos improve yields. Monitor by LCMS for intermediates (e.g., m/z 554 [M+H]⁺ in related compounds) .

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to study electron density distribution and reaction transition states.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in ). Focus on hydrogen bonding with methoxy oxygen and hydrophobic contacts with the aromatic ring .

Q. What crystallographic techniques resolve structural ambiguities, and how is SHELX software applied?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) for single crystals grown via vapor diffusion.

- SHELX Refinement : Use SHELXL for structure solution via direct methods. Address twinning or centrosymmetric ambiguities using Flack’s x parameter for enantiomorph assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.